molecular formula C22H26N2O2 B1629777 1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid CAS No. 874800-95-0

1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid

Cat. No. B1629777
M. Wt: 350.5 g/mol
InChI Key: XLTBXJDMKCQGPN-UHFFFAOYSA-N
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Patent
US08106208B2

Procedure details

To a mixture of piperidine-4-carboxylic acid (0.13 g, 1.0 mmol) and 1-(diphenylmethyl)azetidin-3-one (see Bioorg. Med. Chem. Lett.; 13; 2003; 2191-2194, 0.24 g, 1.0 mmol), methanol (3 mL) and acetic acid (0.3 mL) was added (polystyrylmethyl) trimethylammonium cyanoborohydride (4.1 mmol/g, 0.25 g). The reaction mixture was heated for 5 min at 120° C. using microwave single node heating. Methanol was added and then the resin was filtered off. The solvent was removed by evaporation. There was obtained 0.35 g (100%) of 1-[1-(diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid. 1H NMR (500 MHz, CDCl3): 1.6-1.8 (m, 2H), 1.9-2.0 (m, 4H), 2.3-2.4 (m, 1H), 2.7-2.8 (m, 2H), 2.9-3.0 (m, 3H), 3.4 (t, 2H), 4.4 (s, 1H), 7.2 (t, 2H), 7.2-7.3 (t, 4H), 7.4 (d, 4H); LCMS: m/z 351 (M+1)+.
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
trimethylammonium cyanoborohydride
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1.[C:10]1([CH:16]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:17]2[CH2:20][C:19](=O)[CH2:18]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([BH3-])#N.C[NH+](C)C>CO.C(O)(=O)C>[C:10]1([CH:16]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:17]2[CH2:20][CH:19]([N:1]3[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]3)[CH2:18]2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)O
Name
Quantity
0.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)=O)C1=CC=CC=C1
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
trimethylammonium cyanoborohydride
Quantity
0.25 g
Type
reactant
Smiles
C(#N)[BH3-].C[NH+](C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
the resin was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CC(C1)N1CCC(CC1)C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.